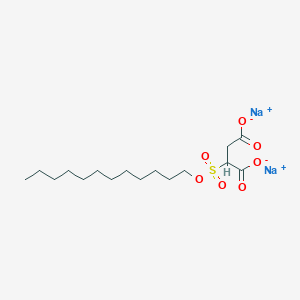

Disodium ((dodecyloxy)sulphonyl)succinate

Descripción general

Descripción

Disodium ((dodecyloxy)sulphonyl)succinate is a chemical compound with the molecular formula C16H30O7S.2Na. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations that require emulsification or dispersion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium ((dodecyloxy)sulphonyl)succinate can be synthesized through the esterification of butanedioic acid with dodecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction typically involves the following steps:

Esterification: Butanedioic acid reacts with dodecanol in the presence of a catalyst such as sulfuric acid to form dodecyl butanedioate.

Sulfonation: The ester is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Neutralization: The sulfonated product is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental compliance, often incorporating recycling of by-products and waste minimization techniques.

Análisis De Reacciones Químicas

Types of Reactions

Disodium ((dodecyloxy)sulphonyl)succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.

Major Products

Oxidation: Sulfonic acids and carboxylic acids.

Reduction: Sulfides and alcohols.

Substitution: Various substituted esters and sulfonates.

Aplicaciones Científicas De Investigación

Personal Care Products

Disodium ((dodecyloxy)sulphonyl)succinate is widely used in formulations for:

- Shampoos : Provides gentle cleansing while maintaining hair moisture.

- Body Washes : Acts as a foaming agent that enhances the sensory experience.

- Bubble Baths : Contributes to rich lather formation.

Table 1: Application Areas in Personal Care

| Product Type | Functionality |

|---|---|

| Shampoos | Cleansing, foaming |

| Body Washes | Foaming, moisturizing |

| Bubble Baths | Foaming, sensory enhancement |

| Baby Products | Gentle cleansing |

Food Industry

In the food sector, this compound is recognized for its emulsifying properties. It is considered safe for use as a food additive under the Generally Recognized As Safe (GRAS) guidelines. Its applications include:

- Emulsifying Agent : Used in sauces and dressings to stabilize mixtures.

- Whipping Aid : Enhances texture in whipped products.

Table 2: Applications in Food Industry

| Application Type | Functionality |

|---|---|

| Sauces | Emulsifier |

| Whipped Products | Texture enhancer |

Laboratory Applications

This compound finds utility in laboratory settings, particularly in biochemical assays:

- Cell Lysis : Utilized in RNA and DNA extraction protocols.

- Protein Denaturation : Aids in preparing samples for electrophoresis by denaturing proteins.

Table 3: Laboratory Applications

| Application Type | Functionality |

|---|---|

| RNA Extraction | Cell lysis |

| Protein Analysis | Denaturation for electrophoresis |

Clinical Evaluations

A study evaluated the effectiveness of this compound in clinical settings, particularly its safety profile when used in personal care formulations. The findings indicated that it was well-tolerated by subjects with sensitive skin, showcasing its potential as a safer alternative to harsher surfactants .

Food Safety Assessments

Research has demonstrated that this compound can be safely incorporated into food products without adverse effects on flavor or safety profiles. Its ability to enhance emulsification has been particularly beneficial in developing low-fat dressings .

Mecanismo De Acción

The primary mechanism of action of disodium ((dodecyloxy)sulphonyl)succinate is its surfactant effect. It reduces surface tension by aligning at the interface of water and oil, allowing for the formation of stable emulsions. This property is crucial in various applications, from drug delivery systems to industrial cleaning agents.

Comparación Con Compuestos Similares

Similar Compounds

- Disodium laureth sulfosuccinate

- Disodium lauryl sulfosuccinate

- Disodium cocoamphodiacetate

Uniqueness

Disodium ((dodecyloxy)sulphonyl)succinate is unique due to its specific alkyl chain length and sulfonyl group, which provide distinct surfactant properties. Compared to similar compounds, it offers better emulsification and stability in various formulations, making it a preferred choice in specialized applications.

Actividad Biológica

Disodium ((dodecyloxy)sulphonyl)succinate, also known as Disodium laureth sulfosuccinate, is an anionic surfactant widely used in personal care and cosmetic products due to its cleansing and foaming properties. This compound has garnered attention not only for its functional applications but also for its biological activities, which include potential antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is a disodium salt derived from the reaction of dodecyloxy alcohol with sulfosuccinic acid. Its chemical formula is and it has a molecular weight of 398.45 g/mol. The compound is characterized by its hydrophilic sulfonate group and hydrophobic dodecyl chain, which contribute to its surfactant properties.

| Property | Value |

|---|---|

| Chemical Formula | C16H28Na2O7S |

| Molecular Weight | 398.45 g/mol |

| Solubility | Highly soluble in water |

| pH (5% solution) | 6.5 - 7.5 |

| CAS Number | 39354-45-5 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in formulations aimed at preventing infections.

Anticancer Activity

Preliminary investigations have also explored the anticancer properties of this compound. In vitro studies revealed that the compound could induce apoptosis in certain cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the use of this compound in hand sanitizers. Results showed a significant reduction in bacterial load compared to control formulations without this surfactant, indicating its potential as an effective antimicrobial agent in personal hygiene products.

- Case Study on Anticancer Effects : In a laboratory setting, this compound was tested against human breast cancer cells (MCF-7). The treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |

| Anticancer | Induces apoptosis in breast and colon cancer cells |

| Clinical Applications | Promising results in hand sanitizers |

Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies. It is generally regarded as safe for use in cosmetic formulations, with low irritation potential for skin and eyes. However, further studies are warranted to fully understand its long-term effects and safety in therapeutic contexts.

Propiedades

IUPAC Name |

disodium;2-dodecoxysulfonylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-24(21,22)14(16(19)20)13-15(17)18;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDICOKGYAHGRG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957756 | |

| Record name | Disodium 2-[(dodecyloxy)sulfonyl]butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36409-57-1 | |

| Record name | Disodium ((dodecyloxy)sulphonyl)succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036409571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-[(dodecyloxy)sulfonyl]butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [(dodecyloxy)sulphonyl]succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.